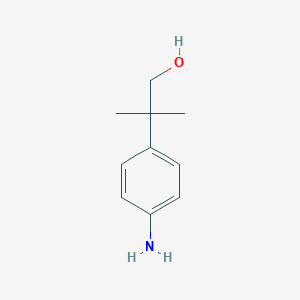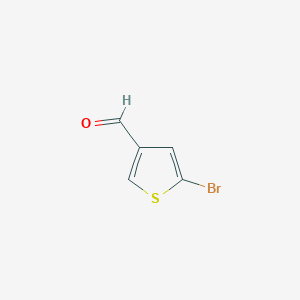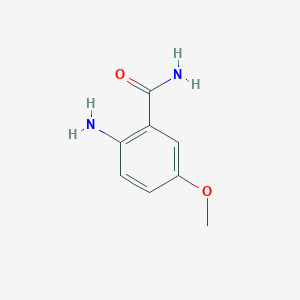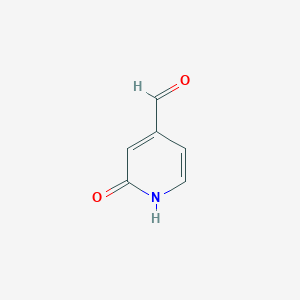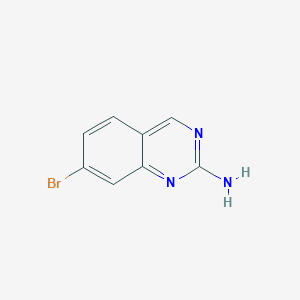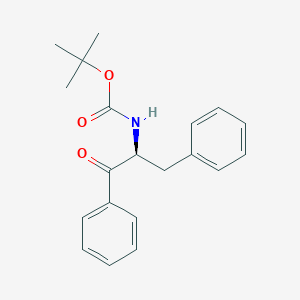
(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone” is a compound that contains a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
Molecular Structure Analysis
The molecular structure of Boc-protected compounds has been studied using X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .
Chemical Reactions Analysis
The Boc group can be cleaved under mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . A catalyst-free N-tert-butyloxycarbonylation of amines in water gives N-t-Boc derivatives chemoselectively without any side products .
Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-protected amines are influenced by the stability of the Boc group towards most nucleophiles and bases . The Boc group is stable towards most nucleophiles and bases .
Scientific Research Applications
Peptide Synthesis
This compound is used as a starting material for peptide synthesis . Peptides are short chains of amino acids that can be synthesized in the lab for a variety of applications, including the development of new pharmaceuticals.
Peptidomimetic Chemistry
“(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone” is used in peptidomimetic chemistry . Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved stability and bioavailability. They have potential applications in drug discovery and development.
Medicinal Chemistry
This compound is used in medicinal chemistry . It can be used to synthesize a wide range of pharmaceuticals, including drugs for treating diseases such as cancer and infectious diseases.
Synthesis of Protected Amino Acids
“(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone” is used in the synthesis of protected amino acids . These are amino acids that have been chemically modified to protect certain functional groups during peptide synthesis.
Coupling Reagents
This compound is used as a coupling reagent . Coupling reagents are used in peptide synthesis to join amino acids together.
Buchwald-Hartwig Amination
“(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone” can be synthesized via a chemo-selective Buchwald Hartwig cross-coupling reaction . This reaction is used to create a wide range of structurally diverse amino ester molecules .
PEGylation
This compound is used in PEGylation . PEGylation is the process of attaching polyethylene glycol (PEG) to a molecule, which can improve the molecule’s solubility, stability, and half-life.
Biocatalysis
“(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone” is used in biocatalysis . Biocatalysis is the use of natural catalysts, such as protein enzymes, to conduct chemical reactions. It’s a key technique in green chemistry because it uses fewer resources and produces less waste than traditional chemical methods.
Mechanism of Action
Target of Action
It’s known that boc-protected compounds are generally used in organic synthesis, particularly in the protection of amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Biochemical Pathways
Boc-protected compounds are often used in peptide synthesis, where they can protect amine groups from unwanted reactions .
Result of Action
The result of the action of this compound is the protection of amine groups in organic synthesis . This allows for selective reactions to occur on other parts of the molecule without affecting the amine group .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, Boc groups are stable under basic conditions but can be removed under acidic conditions .
Safety and Hazards
Future Directions
Recent research has focused on developing more efficient and sustainable methods for Boc deprotection . For example, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields . Another study has reported the use of ionic liquids containing protected amino acids for peptide synthesis .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-1,3-diphenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-17(14-15-10-6-4-7-11-15)18(22)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,23)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUYZILXZGMZSY-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


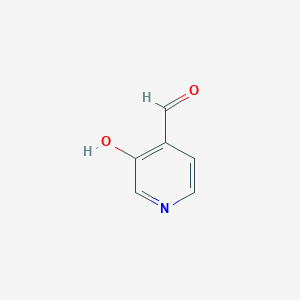
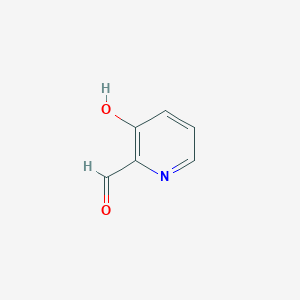
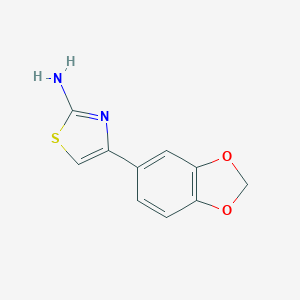
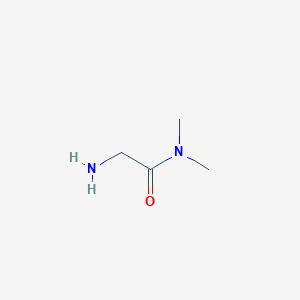
![3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol](/img/structure/B112171.png)
